[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound “[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine” is an organic compound containing a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is attached to a 2,3-difluorophenyl group and a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 2,3-difluorophenyl group and a methanamine group. The presence of the fluorine atoms and the nitrogen atoms in the molecule could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, the 2,3-difluorophenyl group, and the methanamine group. The electron-withdrawing fluorine atoms could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Characterization
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine and its derivatives are synthesized through several chemical reactions, including 1,3-dipolar cycloaddition, indicating their relevance in exploring new synthetic pathways and structural characterizations in organic chemistry. For instance, compounds have been synthesized using methodologies that involve reactions with azides and alkynes, showcasing the utility of click chemistry in creating complex molecules with potential biological activities (Aouine Younas et al., 2014).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been evaluated for their antimicrobial and antifungal properties, showing promising results against various pathogenic strains. This suggests their potential use in developing new antimicrobial agents (K D Thomas et al., 2010).
Antioxidant Properties
Research has also focused on evaluating the antioxidant properties of triazole-containing compounds. Specific derivatives have demonstrated significant antioxidant activities, highlighting their potential in developing therapeutic agents targeting oxidative stress-related diseases (D. Hadjipavlou-Litina et al., 2022).
Catalytic and Material Science Applications
In material science, triazolyl derivatives have been used as ligands in catalysts for reactions like transfer hydrogenation, indicating their role in enhancing the efficiency of chemical transformations. Additionally, their incorporation into materials for organic light-emitting devices (OLEDs) showcases the versatility of these compounds in electronic applications (Şemistan Karabuğa et al., 2015; Zhanfeng Li et al., 2012).
Theoretical and Computational Studies
Computational studies have provided insights into the interaction mechanisms of triazolyl derivatives with biological targets, such as enzymes, revealing their potential as inhibitors in drug discovery efforts (Hua-Jun Luo et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine . .
Biochemical Analysis
Biochemical Properties
[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and alterations in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of certain metabolites, leading to changes in metabolic processes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, resulting in alterations in their levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function. For instance, its interaction with certain transporters can facilitate its uptake into cells, while binding to specific proteins can influence its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall activity. For example, localization to the nucleus can allow this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect metabolic processes .
properties
IUPAC Name |
[1-(2,3-difluorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKOUPGJHRCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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